

In-Depth Technical Guide: Physicochemical Properties of 7-Aminoquinolin-4-ol

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Compound of Interest

Compound Name: 7-Aminoquinolin-4-ol

Cat. No.: B1277477

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This document provides a comprehensive overview of the known and predicted physicochemical properties of **7-Aminoquinolin-4-ol**. It is important to note that experimentally determined data for this specific compound (CAS: 1027189-62-3) is limited in publicly available scientific literature. Therefore, this guide also includes comparative data from structurally similar compounds and outlines general experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Properties

7-Aminoquinolin-4-ol is a heterocyclic aromatic compound with the molecular formula $C_9H_8N_2O$.^[1] Its structure suggests potential for hydrogen bonding, aromatic stacking, and acid-base interactions, all of which are critical for its behavior in biological and chemical systems.

Data Summary

The following table summarizes the available and comparative physicochemical data for **7-Aminoquinolin-4-ol** and related compounds.

Property	7-Aminoquinolin-4-ol	7-Aminoquinoline (Comparative)	3-Aminoquinolin-4-ol (Comparative)
CAS Number	1027189-62-3	580-19-8[2]	129377-66-8[3]
Molecular Formula	C ₉ H ₈ N ₂ O[1]	C ₉ H ₈ N ₂ [2]	C ₉ H ₈ N ₂ O[3]
Molecular Weight	160.17 g/mol [1][4]	144.17 g/mol [2]	160.17 g/mol [3]
Melting Point	Data not available	93-96 °C	Data not available
Boiling Point	Data not available	266.6 °C at 760 mmHg	Data not available
Solubility	Data not available	Slightly soluble in cold water, readily soluble in hot water and most organic solvents.[5]	Data not available
pKa	Data not available	Data not available in searched literature	Data not available
logP (Computed)	Data not available	1.5[2]	1.1[3]

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reliable physicochemical data. The following are generalized protocols applicable to quinoline derivatives.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter influencing the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and biological activity. Potentiometric titration is a standard method for its determination.[6][7]

Methodology:

- Preparation of Solutions:
 - Prepare a standard solution of the test compound (e.g., 1 mM **7-Aminoquinolin-4-ol**) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to

ensure solubility.

- Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
- Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.^[6]

• Titration Procedure:

- Calibrate a pH meter using standard buffers (pH 4, 7, and 10).
- Place a known volume of the test compound solution into a thermostatted titration vessel.
- If the compound is a base, titrate with the standardized strong acid. If it is an acid, titrate with the standardized strong base.
- Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
- Continue the titration well past the equivalence point.

• Data Analysis:

- Plot the recorded pH values against the volume of titrant added to generate a titration curve.
- The pKa can be determined from the inflection point of the sigmoid curve, which corresponds to the pH at which the compound is 50% ionized.^[7]
- Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at various points along the titration curve.
- Perform the titration in triplicate to ensure reproducibility.^[6]

Determination of Aqueous Solubility

Solubility is a key determinant of a drug's bioavailability. The shake-flask method is a common technique to determine equilibrium solubility.

Methodology:

- Sample Preparation:
 - Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, 9).
- Equilibration:
 - Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Analysis:
 - After equilibration, centrifuge or filter the samples to separate the undissolved solid.
 - Carefully withdraw an aliquot of the supernatant.
 - Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
- Data Interpretation:
 - The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.
 - The pH-solubility profile provides valuable insights into the ionization behavior of the compound.

Potential Biological Significance and Signaling Pathways

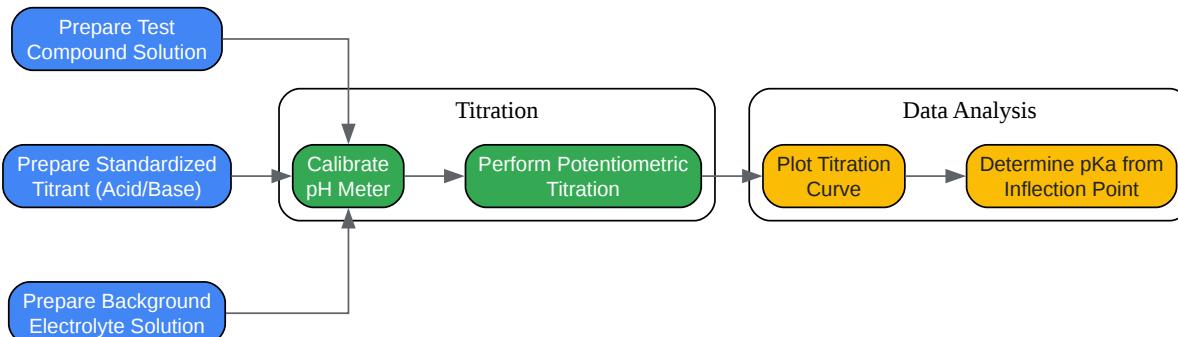
While no specific signaling pathways involving **7-Aminoquinolin-4-ol** have been documented in the reviewed literature, the 4-aminoquinoline scaffold is a well-established pharmacophore with diverse biological activities.

- Antimalarial Activity: Derivatives of 4-aminoquinoline, such as chloroquine and amodiaquine, have been cornerstone antimalarial drugs.[8]
- Anticancer Activity: The aminoquinoline core has been investigated for its anticancer properties. Some 4-aminoquinoline derivatives have been shown to target the HIF-1 α signaling pathway, which is crucial for tumor survival under hypoxic conditions.[9]
- Neuroprotective Effects: Certain 4-amino-7-chloroquinoline derivatives have been identified as agonists of the nuclear receptor NR4A2 (Nurr1). This receptor is essential for the development and survival of midbrain dopamine neurons, making it a promising target for neuroprotective therapies in Parkinson's disease.[10]

Given its structural similarity to these biologically active molecules, **7-Aminoquinolin-4-ol** could be a valuable starting point for the design and synthesis of novel therapeutic agents.

Visualizations

Experimental Workflow for pKa Determination



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Caption: Workflow for pKa determination by potentiometric titration.

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